molecular formula C9H12N2O2S B7846090 2-Piperidin-1-ium-4-yl-1,3-thiazole-4-carboxylate

2-Piperidin-1-ium-4-yl-1,3-thiazole-4-carboxylate

Cat. No.: B7846090
M. Wt: 212.27 g/mol
InChI Key: OTNMLIVIUNVFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidin-1-ium-4-yl-1,3-thiazole-4-carboxylate is a compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-1-ium-4-yl-1,3-thiazole-4-carboxylate typically involves the reaction of piperidine with thiazole-4-carboxylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-1-ium-4-yl-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine or thiazole derivatives.

    Substitution: Formation of substituted piperidine or thiazole derivatives.

Scientific Research Applications

2-Piperidin-1-ium-4-yl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Piperidin-1-ium-4-yl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share structural similarities with 2-Piperidin-1-ium-4-yl-1,3-thiazole-4-carboxylate.

    Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-carboxylic acid are structurally related to the thiazole ring in this compound.

Uniqueness

The uniqueness of this compound lies in its combined piperidine and thiazole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-piperidin-1-ium-4-yl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNMLIVIUNVFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CCC1C2=NC(=CS2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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